molecular formula C22H22N2O4 B6507819 {[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate CAS No. 899725-19-0

{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate

Cat. No. B6507819
CAS RN: 899725-19-0
M. Wt: 378.4 g/mol
InChI Key: CZKKNXISAGLXGN-UHFFFAOYSA-N
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Description

{[4-(propan-2-yl)phenyl]carbamoyl}methyl 3-acetylindolizine-1-carboxylate (hereafter referred to as Compound 1) is an organic compound that has been studied extensively for its potential applications in scientific research. Compound 1 is a derivative of indolizine, a heterocyclic compound with a five-member ring structure. Compound 1 is an interesting molecule due to its ability to interact with biological systems, making it a potentially useful tool in a variety of scientific research applications. In

Mechanism of Action

The mechanism of action of Compound 1 is complex and not fully understood. It is believed to interact with biological systems through a variety of mechanisms, including hydrogen bonding, covalent bonding, and electrostatic interactions. Compound 1 is also thought to interact with various enzymes, receptors, and transporters, resulting in the activation or inhibition of their activity. Additionally, Compound 1 is believed to interact with various ions, such as calcium and sodium, resulting in the modulation of their activity.
Biochemical and Physiological Effects
Compound 1 has been studied extensively for its biochemical and physiological effects. It has been found to modulate the activity of various enzymes, receptors, and transporters, resulting in the activation or inhibition of their activity. Compound 1 has also been found to modulate the activity of various ions, such as calcium and sodium, resulting in the modulation of their activity. Additionally, Compound 1 has been found to modulate the activity of various hormones, such as adrenaline and cortisol, resulting in the modulation of their activity.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is non-toxic and non-irritating. Additionally, Compound 1 is relatively stable and can be stored for long periods of time without degradation. However, Compound 1 also has several limitations for use in laboratory experiments. It is not water soluble, and it is not readily absorbed by cells. Additionally, Compound 1 is not very soluble in organic solvents, making it difficult to dissolve in organic solvents.

Future Directions

Compound 1 has a variety of potential future directions. It could be used to study the effects of various compounds on biological systems, such as enzymes, receptors, and transporters. Additionally, Compound 1 could be used to study the effects of drugs on the human body, as well as the effects of environmental toxins. Compound 1 could also be used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the central nervous system. Finally, Compound 1 could be used to develop new drugs or therapeutics for the treatment of various diseases.

Synthesis Methods

Compound 1 can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Stille reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of Compound 1. This method involves the reaction of an alkyl halide with an alcohol in the presence of a base, resulting in the formation of an ether. The Ullmann reaction is a cross-coupling reaction that involves the reaction of an aryl halide with an organometallic compound, resulting in the formation of a carbon-carbon bond. Finally, the Stille reaction is a palladium-catalyzed coupling reaction between an organostannane and an aryl halide, resulting in the formation of a carbon-carbon bond.

Scientific Research Applications

Compound 1 has been studied extensively for its potential applications in scientific research. It has been used as a tool to study the effects of various compounds on biological systems, such as enzymes, receptors, and transporters. Compound 1 has also been used to study the effects of drugs on the human body, as well as the effects of environmental toxins. Additionally, Compound 1 has been used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the central nervous system.

properties

IUPAC Name

[2-oxo-2-(4-propan-2-ylanilino)ethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14(2)16-7-9-17(10-8-16)23-21(26)13-28-22(27)18-12-20(15(3)25)24-11-5-4-6-19(18)24/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKKNXISAGLXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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